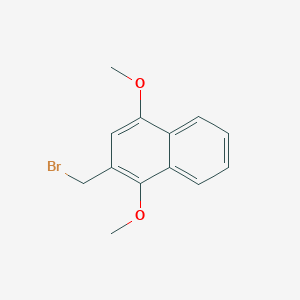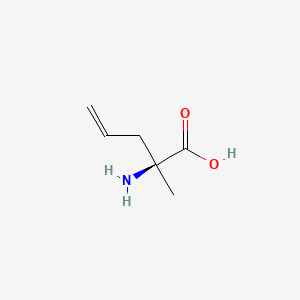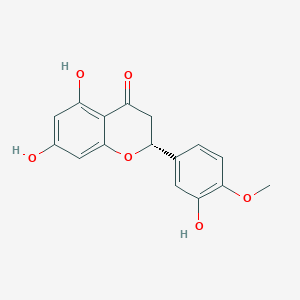
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine: is a synthetic organic compound that belongs to the class of tetrahydroprotoberberine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. The benzenesulfonyl group attached to the 9-O position of the tetrahydropalmatrubine molecule enhances its chemical stability and modifies its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Tetrahydropalmatrubine Core: This step involves the cyclization of appropriate starting materials to form the tetrahydropalmatrubine core structure.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced at the 9-O position through a sulfonylation reaction. This step requires the use of benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or other functional groups within the molecule.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.
Scientific Research Applications
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropalmatrubine: The parent compound without the benzenesulfonyl group.
9-O-Methyl-Tetrahydropalmatrubine: A similar compound with a methyl group at the 9-O position.
9-O-Acetyl-Tetrahydropalmatrubine: A compound with an acetyl group at the 9-O position.
Uniqueness
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine is unique due to the presence of the benzenesulfonyl group, which enhances its chemical stability and modifies its biological activity compared to its analogs. This modification can lead to differences in pharmacokinetics, potency, and selectivity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1095271-88-7 |
|---|---|
Molecular Formula |
C₂₆H₂₇NO₆S |
Molecular Weight |
481.56 |
Synonyms |
5,8,13,13a-Tetrahydro-2,3,10-trimethoxy-6H-dibenzo[a,g]quinolizin-9-ol, , 9-Benzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)



